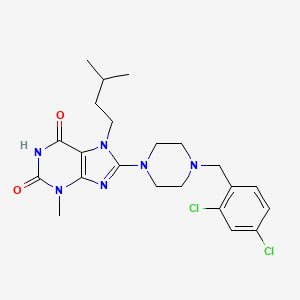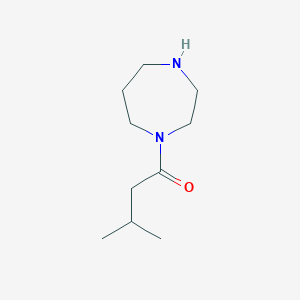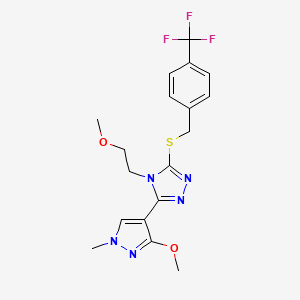
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H20F3N5O2S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties
The synthesis and properties of pyrazole and 1,2,4-triazole derivatives are of significant interest in the field of medicinal chemistry and pharmacy due to their chemical versatility and pharmacological potential. These compounds are noted for their structural adaptability, allowing for a variety of biological activities through interaction with different biological targets. The creation of condensed systems involving 1,2,4-triazole is particularly attractive for scientific research, indicating a promising avenue for developing compounds with tailored biological effects (Fedotov, Hotsulia, & Panasenko, 2022).
Reactivity and Biological Evaluation
The reactivity of Schiff bases tethered with 1,2,4-triazole and pyrazole rings, including their antioxidant and α-glucosidase inhibitory activities, highlights the potential of these compounds in addressing oxidative stress and metabolic disorders. The combination of DFT calculations, molecular dynamics simulations, and drug-likeness parameters suggests these compounds are promising candidates for further evaluation in therapeutic contexts (Pillai et al., 2019).
Antimicrobial and Antifungal Applications
Several studies on triazole derivatives have demonstrated their potential as antimicrobial and antifungal agents. The synthesis of thiazolyl-pyrazolyl-1,2,3-triazole derivatives has shown promising antifungal activity against various strains, suggesting the utility of these compounds in developing new treatments for fungal infections (Nalawade et al., 2019). Additionally, the antimycobacterial activity of fused 1,2,4-triazole derivatives against Mycobacterium tuberculosis highlights the importance of these compounds in tackling bacterial infections resistant to conventional drugs (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Catalytic Applications
Research into rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands for hydroamination demonstrates the catalytic potential of triazole derivatives. These findings suggest applications in synthetic chemistry and industrial processes, providing efficient pathways for nitrogen-carbon bond formation (Hua, Vuong, Bhadbhade, & Messerle, 2012).
Propiedades
IUPAC Name |
4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2S/c1-25-10-14(16(24-25)28-3)15-22-23-17(26(15)8-9-27-2)29-11-12-4-6-13(7-5-12)18(19,20)21/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQXDFQSCUBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)


![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)
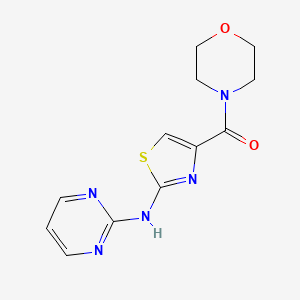
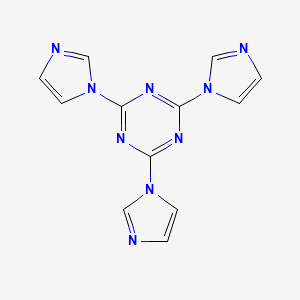
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
